
DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE
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Overview
Description
DEA-C8-18 Perfluoroalkylethyl Phosphate is a diethanolamine (DEA) salt of a complex mixture of esters derived from phosphoric acid and perfluoroalkylethyl alcohols with alkyl chain lengths ranging from C8 to C18 . It is classified as a per- and polyfluoroalkyl substance (PFAS), characterized by its carbon-fluorine backbone, which confers water-, oil-, and stain-resistant properties . The compound is widely used in cosmetics, including foundations, powders, mascaras, and anti-aging lotions, as an emulsifier and surfactant to enhance product texture and longevity .
Preparation Methods
Raw Materials and Precursors
The synthesis of DEA-C8-18 Perfluoroalkylethyl Phosphate requires two primary precursors:
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Perfluoroalkylethyl alcohols (C8–18 chain lengths), which provide the fluorinated backbone.
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Phosphoric acid (H₃PO₄), which forms the phosphate ester group.
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Diethanolamine (DEA), used for neutralization to produce the final salt form .
Key solvents include isopropyl alcohol , hexane , and acetone , which facilitate mixing and purification .
Fluorination Methods for Alkyl Chain Synthesis
Electrochemical Fluorination (ECF)
Electrochemical fluorination introduces fluorine atoms into hydrocarbon chains via electrolysis in hydrogen fluoride (HF). For C8–18 perfluoroalkylethyl alcohols:
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Conditions :
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Mechanism :
Hydrocarbon chains are oxidized at the anode, replacing hydrogen atoms with fluorine. The process yields a mixture of linear and branched perfluoroalkyl derivatives .
Telomerization
Telomerization produces linear perfluoroalkyl iodides (PFAIs) using tetrafluoroethylene (TFE) and iodine pentafluoride (IF₅):
2=\text{CF}2 + \text{IF}5 \rightarrow \text{C}n\text{F}_{2n+1}\text{I}nCF2=CF2+IF5→CnF2n+1I
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Catalysts : Peroxide initiators (e.g., benzoyl peroxide).
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Chain length control : Adjusting TFE pressure and reaction time modulates the C8–18 distribution .
Phosphate Esterification
The perfluoroalkylethyl alcohol reacts with phosphorus oxychloride (POCl₃) to form the phosphate ester:
n\text{F}{2n+1}\text{CH}2\text{CH}2\text{OH} + \text{POCl}3 \rightarrow \text{(C}n\text{F}{2n+1}\text{CH}2\text{CH}2\text{O)}3\text{PO} + 3\, \text{HCl}3CnF2n+1CH2CH2OH+POCl3→(CnF2n+1CH2CH2O)3PO+3HCl
Neutralization with Diethanolamine
The phosphate ester is neutralized with diethanolamine to form the final salt:
n\text{F}{2n+1}\text{CH}2\text{CH}2\text{O)}3\text{PO} + 2\, \text{HN(CH}2\text{CH}2\text{OH)}2 \rightarrow \text{this compound}(CnF2n+1CH2CH2O)3PO+2HN(CH2CH2OH)2→DEA-C8-18 Perfluoroalkylethyl Phosphate
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Solvent system : Polar solvents like isopropyl alcohol enhance miscibility .
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Stoichiometry : A 1:2 molar ratio (ester:DEA) ensures complete neutralization .
Industrial-Scale Purification Protocols
Post-synthesis purification involves solvent removal and drying:
Step | Conditions | Equipment | Source |
---|---|---|---|
Solvent evaporation | 30–150°C under vacuum | Rotary evaporator | |
Drying | 110°C for 3 hours | Convection oven | |
Milling | Jet or hammer milling | Particle size reducer |
Two-Stage Coating Process (Optional)
For applications requiring enhanced hydrophobicity, a two-stage coating is employed:
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Stage 1 : Treat powder substrates (e.g., TiO₂) with triethoxycaprylylsilane in hexane .
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Stage 2 : Apply this compound solution in isopropyl alcohol, followed by drying at 110°C .
Quality Control and Analytical Methods
Purity assessment :
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NMR : Confirms fluorinated chain length and esterification efficiency.
Performance testing :
Chemical Reactions Analysis
DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
Surfactant Applications
DEA-C8-18 Perfluoroalkylethyl Phosphate is primarily utilized as a surfactant in various formulations. Its properties enable it to function effectively as:
- Emulsifying Agent : It helps stabilize emulsions in cosmetic and industrial products.
- Dispersing Agent : Used in paints and coatings to improve the distribution of pigments and fillers.
- Cleansing Agent : Effective in personal care products for its ability to remove oils and dirt.
- Wetting Agent : Enhances the spreading of liquids on surfaces, beneficial in agricultural applications .
Industrial Applications
The compound's unique properties make it suitable for several industrial applications:
2.1. Coatings and Paints
This compound is incorporated into coatings to enhance water and oil repellency, improving durability and performance in harsh environments.
2.2. Textile Treatments
In textiles, it is used to impart water-repellent characteristics, making fabrics more resistant to stains and moisture .
2.3. Hydraulic Fluids
Phosphate esters, including this compound, are employed in hydraulic fluids for aircraft systems due to their thermal stability and lubricating properties .
Environmental Considerations
While this compound is biodegradable, it raises concerns regarding environmental toxicity and bioaccumulation potential. Studies indicate that compounds within this class can persist in the environment, leading to regulatory scrutiny .
4.1. Cosmetic Formulations
A study by the Environmental Working Group highlighted the use of this compound in personal care products, noting its effectiveness but also raising concerns about skin absorption and potential immunotoxicity .
4.2. Agricultural Applications
Research indicates that the compound enhances pesticide formulations by improving the adherence of active ingredients to plant surfaces, thereby increasing efficacy while reducing runoff .
Mechanism of Action
The mechanism of action of DEA-C8-18 PERFLUOROALKYLETHYL PHOSPHATE involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds with various biomolecules, while the trifluoropropyl phosphate group can interact with enzymes and receptors. These interactions can modulate biological processes and lead to specific effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Complex mixture; includes α-fluoro-ω-[2-(phosphonooxy)ethyl]poly(difluoromethylene) bound to diethanolamine .
- Molecular Weight : Exact mass varies due to the C8-18 alkyl chain distribution; a representative calculated molecular weight is ~404.15 g/mol .
- Functional Role : Reduces surface tension, stabilizes emulsions, and improves spreadability in cosmetic formulations .
DEA-C8-18 Perfluoroalkylethyl Phosphate belongs to a broader class of fluorinated surfactants and emulsifiers. Below is a comparative analysis with structurally or functionally related compounds:
Structural Analogs
Functional Analogs
- Polytetrafluoroethylene (PTFE): A polymeric PFAS used for its non-stick properties in cosmetics. Unlike DEA-C8-18, PTFE is a high-molecular-weight polymer with lower bioavailability but shares concerns about PFOA contamination .
- Perfluorooctanoic Acid (PFOA): A terminal degradation product of many PFAS, including DEA-C8-17. PFOA is highly persistent, bioaccumulative, and linked to mammary cancer and reproductive toxicity .
Health and Environmental Impact Comparison
Key Research Findings
Impurity Risks: this compound in cosmetics is often contaminated with PFOA (perfluorooctanoic acid), a carcinogen detected at concentrations up to 8,480 ng/g in products .
Endocrine Disruption : PFAS, including DEA-C8-18, interfere with thyroid hormone signaling and estrogen receptors, contributing to delayed puberty and mammary gland development .
Environmental Persistence : DEA-C8-18’s perfluorinated chains resist biodegradation, leading to long-term accumulation in water systems and wildlife .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting DEA-C8-18 perfluoroalkylethyl phosphate in environmental and biological matrices?
- Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for quantification, as PFAS compounds like DEA-C8-18 require high sensitivity due to low environmental concentrations. For environmental samples, follow EPA Method 537.1 or 533, which include solid-phase extraction (SPE) for pre-concentration . In biological matrices, employ enzymatic digestion to release protein-bound PFAS before analysis .
Q. What are the primary mechanisms of toxicity associated with this compound exposure?
- Answer : Toxicity is linked to endocrine disruption via peroxisome proliferator-activated receptor (PPAR) and estrogen receptor (ER) interactions. In vitro assays (e.g., luciferase reporter gene assays) and transcriptomic profiling (RNA-seq) are used to identify disrupted pathways. For example, studies show DEA-C8-18 alters lipid metabolism and steroidogenesis in zebrafish models .
Q. How does this compound behave in aquatic environments?
- Answer : Its environmental persistence is due to strong carbon-fluorine bonds. Use fugacity modeling to predict partitioning into sediment (log Koc >4.5) and bioaccumulation factors (BAFs >1,000 in fish). Field studies in rivers like the Connecticut River ( ) show elevated levels near industrial discharge points .
Advanced Research Questions
Q. How can researchers resolve contradictions between laboratory and field data on DEA-C8-18 degradation rates?
- Answer : Lab studies often use UV/hydroxyl radical treatments, but field conditions (e.g., microbial activity, organic matter) reduce degradation efficiency. Address discrepancies by conducting mesocosm experiments that simulate natural ecosystems. Compare half-lives under controlled vs. variable pH/temperature conditions .
Q. What experimental designs are optimal for assessing chronic toxicity of DEA-C8-18 in mammalian models?
- Answer : Use subchronic exposure protocols (OECD TG 408) with Sprague-Dawley rats, focusing on liver/kidney histopathology and serum biomarkers (ALT, creatinine). Include positive controls (e.g., PFOA) and dose-response modeling to establish no-observed-adverse-effect levels (NOAELs). Longitudinal studies (>6 months) are critical for evaluating carcinogenicity .
Q. What are the challenges in quantifying DEA-C8-18 bioaccumulation in food chains?
- Answer : Key issues include matrix interference in lipid-rich tissues and lack of certified reference materials. Apply matrix-matched calibration and use tandem mass spectrometry (MS/MS) to distinguish DEA-C8-18 from co-eluting PFAS isomers. Field studies in aquatic ecosystems (e.g., ) should pair tissue analysis with stable isotope tracing .
Methodological and Data Analysis Questions
Q. How can researchers address gaps in PFAS regulatory thresholds for DEA-C8-18?
- Answer : Conduct probabilistic risk assessments using species sensitivity distributions (SSDs) and hazard quotients (HQs). Compare DEA-C8-18 toxicity data with existing thresholds for analogous PFAS (e.g., PFOA/PFOS) in regulatory frameworks (e.g., EU REACH, U.S. EPA). Prioritize data on vulnerable populations (e.g., pregnant mammals) .
Q. What statistical approaches are recommended for analyzing PFAS exposure datasets with non-detects?
- Answer : Use multivariate imputation (e.g., Kaplan-Meier or robust regression on order statistics) to handle non-detects. For epidemiological studies, apply Bayesian hierarchical models to account for co-exposure to multiple PFAS .
Q. Tables for Key Data
Properties
CAS No. |
65530-74-7 |
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Molecular Formula |
C7H17F3NO6P |
Molecular Weight |
299.18 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;3,3,3-trifluoropropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11NO2.C3H6F3O4P/c6-3-1-5-2-4-7;4-3(5,6)1-2-10-11(7,8)9/h5-7H,1-4H2;1-2H2,(H2,7,8,9) |
InChI Key |
PAKQVQHCWPSPKF-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)(O)O)C(F)(F)F.C(CO)NCCO |
physical_description |
Liquid |
Related CAS |
65530-74-7 65530-63-4 |
Origin of Product |
United States |
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